molecular formula C13H16BrNO B568084 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine] CAS No. 1268521-25-0

6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]

Cat. No. B568084
M. Wt: 282.181
InChI Key: NVESTSXXEOETFN-UHFFFAOYSA-N
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Description

“6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine]” is a chemical compound . It is a derivative of benzofuran , which is a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives have a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Spiro[benzofuran-3,4'-piperidine] as a σ-Receptor Ligand

Spiro compounds, including variants of spiro[benzofuran-3,4'-piperidine], have been extensively studied for their σ-receptor ligand properties. Maier and Wünsch (2002) highlighted that these compounds show a high affinity for σ1-receptors, which are implicated in various neurological processes. They specifically found that compounds with a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 enhance σ1-receptor affinity (Maier & Wünsch, 2002). Similarly, their research on spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] with carbon substituents in position 3 has been pivotal in understanding the binding properties for sigma(1) and sigma(2) receptors (Maier & Wünsch, 2002).

Synthesis of Spiro[1-benzofuran-3,4′-piperidin]ol Scaffolds

The synthesis of novel 2H-spiro[1-benzofuran-3,4′-piperidin]ol scaffolds has been a subject of research, enriching the library of 'privileged structures' in medicinal chemistry. Leflemme, Stoit, and Borghese (2012) developed a method involving intramolecular Heck cyclization for synthesizing these compounds, which are of interest for their potential biological activities (Leflemme, Stoit, & Borghese, 2012).

Exploration in Histone Deacetylase (HDAC) Inhibition

Spiropiperidine hydroxamic acid derivatives, including those based on spiro[benzofuran-2,4'-piperidine], have been identified as novel histone deacetylase (HDAC) inhibitors. Varasi et al. (2011) reported the discovery of such compounds, which demonstrated the ability to inhibit HDACs and showed antiproliferative activity on tumor cell lines (Varasi et al., 2011).

Synthesis of Novel Spirocyclic σ(1) Receptor Ligands

Grosse Maestrup, Wiese, Schepmann, Brust, and Wünsch (2011) synthesized and evaluated spirocyclic σ(1) receptor ligands with a (2-fluoroethyl) residue in 3-position. They noted that these derivatives showed higher σ(1) affinity and σ(1)/σ(2) selectivity compared to their counterparts, highlighting the potential for developing fluorinated radiotracers for imaging of σ(1) receptors in the central nervous system (Grosse Maestrup et al., 2011).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Therefore, “6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine]” and similar compounds may have potential applications in these fields in the future .

properties

IUPAC Name

6-bromo-1'-methylspiro[2H-1-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-15-6-4-13(5-7-15)9-16-12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVESTSXXEOETFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)COC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197072
Record name Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]

CAS RN

1268521-25-0
Record name Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268521-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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